molecular formula C27H38O5 B1244265 Niveulone

Niveulone

Cat. No. B1244265
M. Wt: 442.6 g/mol
InChI Key: ONXRFXAQJLPHIF-PHLXIQMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Niveulone is a natural product found in Dasyscyphella nivea with data available.

Scientific Research Applications

Cytotoxic and Antibiotic Properties

Niveulone, isolated from the fermentations of Dasyscyphus niveus, has been identified as a terpenoid metabolite with notable biological activities. Research has demonstrated that while its cytotoxic activities against various human cell lines are less pronounced compared to other compounds in the same family, it still presents some level of bioactivity. Additionally, the antibiotic properties of niveulone have been observed to be modest or weak (Mierau et al., 2006).

General Research Implications

While specific studies on Niveulone are limited, it is essential to acknowledge the broader context of scientific research in which such compounds are studied. For instance, the NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation, covering a range of medical disorders and drug interactions, which could include compounds like Niveulone (Giacomini et al., 2007). Additionally, translational research, which bridges basic research findings with clinical applications, could potentially involve Niveulone in future studies. This type of research is crucial for advancing healthcare sciences, including the development of new drugs and treatments (Grady, 2010).

properties

Product Name

Niveulone

Molecular Formula

C27H38O5

Molecular Weight

442.6 g/mol

IUPAC Name

(2S,4aS,4bR,5S,8S,8aR,10aR)-2,5-dihydroxy-1,1,4a,6',7,7',8a-heptamethylspiro[2,3,4,4b,5,9,10,10a-octahydrophenanthrene-8,2'-3H-furo[3,2-c]pyran]-4'-one

InChI

InChI=1S/C27H38O5/c1-14-12-18(28)22-25(6)10-9-20(29)24(4,5)19(25)8-11-26(22,7)27(14)13-17-21(32-27)15(2)16(3)31-23(17)30/h12,18-20,22,28-29H,8-11,13H2,1-7H3/t18-,19-,20-,22+,25-,26+,27-/m0/s1

InChI Key

ONXRFXAQJLPHIF-PHLXIQMUSA-N

Isomeric SMILES

CC1=C[C@@H]([C@@H]2[C@]3(CC[C@@H](C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=C(OC5=O)C)C)C)(C)C)O)C)O

Canonical SMILES

CC1=CC(C2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=C(OC5=O)C)C)C)(C)C)O)C)O

synonyms

niveulone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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